molecular formula C19H19Cl2N5O B279649 (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B279649
M. Wt: 404.3 g/mol
InChI Key: XIHMSLNDCATNHD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the dichlorobenzyl and ethyl-methyl groups. Common reagents include hydrazine derivatives, aldehydes, and acrylamide. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Shares the dichlorobenzyl group but has a different core structure.

    tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring but with different substituents.

Uniqueness

(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19Cl2N5O

Molecular Weight

404.3 g/mol

IUPAC Name

(E)-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H19Cl2N5O/c1-3-26-13(2)14(9-23-26)7-8-19(27)24-15-10-22-25(11-15)12-16-17(20)5-4-6-18(16)21/h4-11H,3,12H2,1-2H3,(H,24,27)/b8-7+

InChI Key

XIHMSLNDCATNHD-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C

SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

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